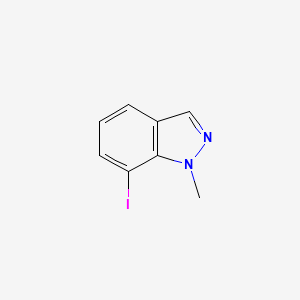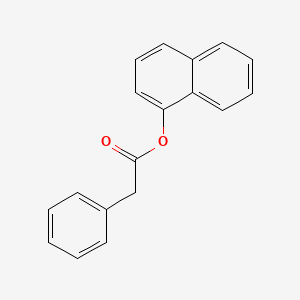![molecular formula C15H10N2O3 B11857574 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 113368-12-0](/img/structure/B11857574.png)
6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is an organic compound characterized by a complex heterocyclic structure This compound is part of the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzamide with phenylglyoxal in the presence of an acid catalyst. This reaction forms an intermediate, which undergoes cyclization to yield the desired quinazolinone structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazolinone to its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazolinones.
Aplicaciones Científicas De Investigación
6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the enzyme’s normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s unique structure allows it to interact with multiple pathways, enhancing its therapeutic potential.
Comparación Con Compuestos Similares
Quinazoline: A simpler structure with similar biological activities.
Quinoxaline: Another heterocyclic compound with comparable applications in medicinal chemistry.
Phthalazine: Shares structural similarities but differs in its biological activity profile.
Uniqueness: 6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one stands out due to its dioxolo ring, which imparts unique electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
Número CAS |
113368-12-0 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
6-phenyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-10-6-12-13(20-8-19-12)7-11(10)16-14(17-15)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18) |
Clave InChI |
KHLLUCOCWXPNPB-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


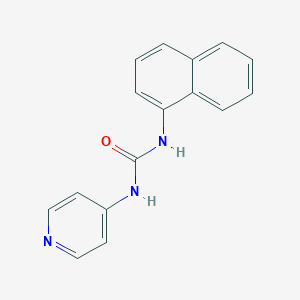
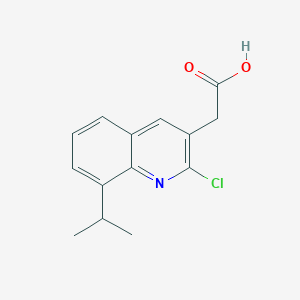
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

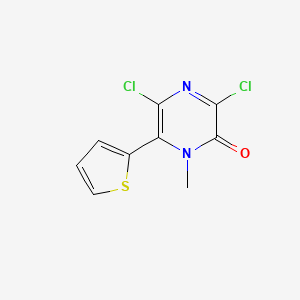

![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
